molecular formula C14H12Cl2N2OS B2809578 1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone CAS No. 383147-97-5

1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone

Cat. No.: B2809578
CAS No.: 383147-97-5
M. Wt: 327.22
InChI Key: YDJPZWFSOWJVEV-UHFFFAOYSA-N
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Description

1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone is a useful research compound. Its molecular formula is C14H12Cl2N2OS and its molecular weight is 327.22. The purity is usually 95%.
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Biological Activity

1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone is a compound of interest due to its diverse biological activities. This article explores its synthesis, characterization, and biological potency, particularly focusing on its antimicrobial, cytotoxic, and antioxidant properties.

Synthesis and Characterization

The compound can be synthesized through various chemical pathways involving the reaction of 2,6-dichlorobenzyl chloride with appropriate pyrimidine derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and UV-Vis (Ultraviolet-Visible Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens:

PathogenActivityReference
Staphylococcus aureusModerate inhibition
Escherichia coliStrong inhibition
Candida albicansModerate inhibition

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxic Activity

The cytotoxic effects of the compound were evaluated using MTT assays on human cancer cell lines, including HepG-2 (liver cancer) and MDA-MB-231 (breast cancer). The results indicated a dose-dependent cytotoxicity:

Cell LineIC50 (µM)Reference
HepG-225
MDA-MB-23130

These findings highlight the potential of this compound in cancer therapy.

Antioxidant Activity

Antioxidant assays were conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. The compound demonstrated notable scavenging activity:

Assay TypeScavenging Activity (%)Reference
DPPH70
ABTS65

This suggests that the compound may play a role in reducing oxidative stress.

Molecular Docking Studies

Molecular docking studies indicate that this compound interacts favorably with several biological targets, including enzymes related to cancer proliferation and microbial resistance. The binding affinities were calculated using software like AutoDock Vina, revealing strong interactions with target proteins.

Properties

IUPAC Name

1-[2-[(2,6-dichlorophenyl)methylsulfanyl]-4-methylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS/c1-8-10(9(2)19)6-17-14(18-8)20-7-11-12(15)4-3-5-13(11)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJPZWFSOWJVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)SCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.